An In-depth Technical Guide to (S)-2-Amino-N-(2-bromobenzyl)-N-ethylpropanamide: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to (S)-2-Amino-N-(2-bromobenzyl)-N-ethylpropanamide: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and potential applications of the chiral molecule (S)-2-Amino-N-(2-bromobenzyl)-N-ethylpropanamide. As a novel compound with structural similarities to biologically active alaninamide derivatives, this molecule holds significant interest for researchers in medicinal chemistry and drug development. This document outlines a robust synthetic strategy, details methods for purification and characterization, and explores the compound's potential as a central nervous system (CNS) active agent based on structure-activity relationship (SAR) studies of analogous compounds. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction
(S)-2-Amino-N-(2-bromobenzyl)-N-ethylpropanamide is a chiral amide derivative of L-alanine. Its structure, featuring a stereocenter at the alpha-carbon of the alanine moiety, a secondary amine substituted with both an ethyl and a 2-bromobenzyl group, suggests potential biological activity. The N-benzyl alaninamide scaffold is a key feature in a variety of compounds investigated for their effects on the central nervous system, particularly as anticonvulsant agents.[1][2] The presence of a bromine atom on the benzyl ring can influence the compound's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile. This guide will provide a detailed exploration of this promising, yet uncharacterized, molecule.
Predicted Physicochemical Properties
While experimental data for (S)-2-Amino-N-(2-bromobenzyl)-N-ethylpropanamide is not publicly available, its physicochemical properties can be predicted based on its constituent functional groups and by analogy to similar molecules. These predictions are crucial for designing synthetic workups, purification strategies, and for preliminary assessment of its drug-like properties.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C12H17BrN2O | Based on structural components. |
| Molecular Weight | 285.18 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid or a viscous oil. | Similar N-substituted amides are often crystalline solids.[1] |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. | The presence of polar amide and amine groups is offset by the nonpolar benzyl and ethyl groups.[3] |
| LogP | 2.5 - 3.5 (Estimated) | The bromobenzyl and ethyl groups increase lipophilicity. |
| pKa | The primary amine is expected to have a pKa around 8-9. | Typical for a primary alpha-amino group. |
Proposed Synthetic Pathway
A multi-step synthesis is proposed for (S)-2-Amino-N-(2-bromobenzyl)-N-ethylpropanamide, commencing from readily available L-alanine. The strategy involves protection of the amino group, activation of the carboxylic acid, amide bond formation, and subsequent alkylation and deprotection steps.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for (S)-2-Amino-N-(2-bromobenzyl)-N-ethylpropanamide.
Detailed Experimental Protocol
Step 1: Protection of L-Alanine
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Rationale: The primary amine of L-alanine must be protected to prevent side reactions during the amide coupling step. The tert-butoxycarbonyl (Boc) group is an ideal protecting group as it is stable under the coupling conditions and can be easily removed under acidic conditions without racemization.
-
Procedure:
-
Dissolve L-alanine in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (2 equivalents) and cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Acidify the reaction mixture with a cold aqueous solution of citric acid to pH 3-4.
-
Extract the product, Boc-L-alanine, with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected amino acid.
-
Step 2: Synthesis of N-(2-Bromobenzyl)ethanamine
-
Rationale: The secondary amine, N-(2-bromobenzyl)ethanamine, is a key intermediate. Reductive amination is a highly efficient method for its synthesis, offering good yields and high purity.[4][5]
-
Procedure:
-
Dissolve 2-bromobenzaldehyde in dichloromethane.
-
Add ethylamine (1.1 equivalents) and stir for 1 hour at room temperature to form the imine intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature for 12-18 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Step 3: Amide Coupling
-
Rationale: The formation of the amide bond between the protected Boc-L-alanine and the secondary amine N-(2-bromobenzyl)ethanamine is a critical step. The use of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) is effective, especially for sterically hindered amines.[6][7]
-
Procedure:
-
Dissolve Boc-L-alanine in anhydrous dichloromethane under an inert atmosphere.
-
Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture for 15 minutes at room temperature.
-
Add a solution of N-(2-bromobenzyl)ethanamine in dichloromethane.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product, tert-butyl ((S)-1-((2-bromobenzyl)(ethyl)amino)-1-oxopropan-2-yl)carbamate, can be purified by flash chromatography.
-
Step 4: Deprotection
-
Rationale: The final step involves the removal of the Boc protecting group to yield the target primary amine. Treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent is a standard and effective method.[8]
-
Procedure:
-
Dissolve the purified Boc-protected intermediate in dichloromethane.
-
Add trifluoroacetic acid (TFA, 10-20 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product, (S)-2-Amino-N-(2-bromobenzyl)-N-ethylpropanamide. Further purification can be achieved by crystallization or chromatography if necessary.
-
Purification and Characterization
Purification
-
Flash Column Chromatography: This is the primary method for purifying the intermediates and the final product. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a suitable mobile phase.
-
Crystallization: If the final product is a solid, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can provide high purity material.
Characterization
A suite of analytical techniques is required to confirm the structure and purity of the synthesized compound.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons of the bromobenzyl group, the ethyl group protons, the alanine methyl and methine protons, and the primary amine protons. |
| ¹³C NMR | The spectrum will confirm the number of unique carbon atoms and their chemical environments. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight should be observed. High-resolution mass spectrometry (HRMS) will confirm the elemental composition. |
| Chiral HPLC | Analysis on a chiral stationary phase is essential to determine the enantiomeric purity of the final product.[9][] |
| Infrared (IR) Spectroscopy | The spectrum should show characteristic absorption bands for the N-H stretch of the primary amine, the C=O stretch of the amide, and C-H stretches of the alkyl and aromatic groups. |
Potential Applications and Biological Relevance
The structural motif of (S)-2-Amino-N-(2-bromobenzyl)-N-ethylpropanamide is reminiscent of several classes of neurologically active compounds.
Anticonvulsant Activity
Numerous studies have highlighted the anticonvulsant properties of N-benzyl-2-aminopropanamide derivatives.[1] These compounds often exhibit a broad spectrum of activity in various seizure models. The specific stereochemistry at the alanine center is often crucial for activity. Levetiracetam, a widely used antiepileptic drug, is an (S)-enantiomer of an α-ethyl-2-oxopyrrolidine acetamide, underscoring the importance of stereochemistry in this class of compounds.[11][12] The title compound could potentially interact with synaptic vesicle protein 2A (SV2A) or other targets involved in neurotransmission.
Neuropathic Pain
There is a significant overlap between the mechanisms underlying epilepsy and neuropathic pain. Consequently, many anticonvulsant drugs are also effective in treating neuropathic pain. Alaninamide derivatives have shown promise as potential therapies for neuropathic pain.[2]
Structure-Activity Relationship (SAR) Insights
-
The (S)-Stereocenter: This is often a critical determinant of biological activity in related compounds.
-
The N-benzyl Group: This moiety is a common feature in many CNS-active compounds and can be involved in hydrophobic interactions with biological targets.
-
The 2-Bromo Substituent: The position and nature of the substituent on the benzyl ring can significantly impact potency, selectivity, and metabolic stability. Bromine can act as a bioisostere for other groups and can influence the overall electronic and steric properties of the molecule.
-
The N-ethyl Group: The size of the N-alkyl substituent can affect the compound's affinity for its target and its pharmacokinetic properties.
Safety and Handling
As a novel chemical entity, (S)-2-Amino-N-(2-bromobenzyl)-N-ethylpropanamide should be handled with care. The starting material, 2-bromobenzylamine, is corrosive and can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All synthetic manipulations should be performed in a well-ventilated fume hood. A full safety data sheet (SDS) should be consulted for all reagents used in the synthesis.
Conclusion
(S)-2-Amino-N-(2-bromobenzyl)-N-ethylpropanamide represents a promising, yet unexplored, chemical entity with significant potential for applications in drug discovery, particularly in the area of central nervous system disorders. The synthetic route proposed in this guide is based on well-established and robust chemical transformations, providing a clear path to obtaining this compound for further investigation. The predicted physicochemical properties and the biological rationale based on analogous structures suggest that this molecule is a worthy candidate for synthesis and biological evaluation. Further research into its pharmacological profile is warranted to fully elucidate its potential as a therapeutic agent.
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